5-Trifluoromethylthioribose
Description
Structure
3D Structure
Properties
CAS No. |
125699-00-5 |
|---|---|
Molecular Formula |
C6H9F3O4S |
Molecular Weight |
234.2 g/mol |
IUPAC Name |
(2R,3R,4S)-6,6,6-trifluoro-2,3,4,5-tetrahydroxyhexanethial |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)5(13)4(12)3(11)2(10)1-14/h1-5,10-13H/t2-,3-,4-,5?/m0/s1 |
InChI Key |
HVTYWWCSHGVWID-OWMBCFKOSA-N |
SMILES |
C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |
Isomeric SMILES |
C(=S)[C@@H]([C@@H]([C@@H](C(C(F)(F)F)O)O)O)O |
Canonical SMILES |
C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |
Synonyms |
5-trifluoromethylthioribose TFMTR |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Trifluoromethylthioribose
Established Chemical Synthesis Routes for 5-Trifluoromethylthioribose
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, its preparation can be conceptualized through established methods in carbohydrate and organofluorine chemistry. A plausible synthetic strategy would involve the modification of a suitable D-ribose derivative.
A common approach to functionalize the 5-position of ribose involves converting the primary hydroxyl group into a good leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution with a sulfur-containing nucleophile to introduce the thio-functionality. Subsequent trifluoromethylation of the resulting thiol or thiolate would yield the desired product.
A potential synthetic route, based on analogous transformations, is outlined below:
Protection of Ribose: D-ribose is first protected to prevent unwanted reactions at other hydroxyl groups. This is typically achieved by forming acetals, such as isopropylidene groups, at the 2,3- and/or 3,5-positions.
Activation of the 5-Hydroxyl Group: The free primary hydroxyl group at the 5-position is then activated, commonly by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups.
Introduction of Sulfur: The activated 5-position can then undergo nucleophilic substitution with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) (KSAc) can be used. The use of thioacetate would be followed by a deacetylation step to yield the free thiol.
Trifluoromethylthiolation: The final and most crucial step is the introduction of the trifluoromethyl group onto the sulfur atom. This can be achieved using various trifluoromethylating agents. The choice of reagent depends on the reaction conditions and the nature of the substrate.
Table 1: Potential Reagents for Trifluoromethylthiolation
| Reagent Class | Specific Example(s) | Reaction Type |
| Electrophilic | N-(Trifluoromethylthio)saccharin | Electrophilic transfer |
| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF3) | Nucleophilic transfer |
| Radical | Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Radical addition |
The selection of the appropriate trifluoromethylthiolating agent and reaction conditions is critical to achieve a good yield and avoid side reactions.
Design and Synthesis of Functional Analogs of this compound for Mechanistic Probes
Functional analogs of this compound can serve as valuable mechanistic probes to study the enzymes involved in metabolic pathways that utilize thiosugars. The design of these analogs often involves the incorporation of reporter groups or modifications that trap enzymatic intermediates.
For instance, fluorinated sugar nucleotides have been successfully synthesized and used as probes for glycosyltransferases. nih.gov These analogs can act as competitive inhibitors and form tight complexes with the enzymes, allowing for detailed mechanistic studies. nih.gov
A strategy for designing a functional analog of this compound could involve its conversion into a nucleotide diphosphate (B83284) sugar analog. This would mimic natural sugar donors and could be used to investigate the substrate specificity and catalytic mechanism of relevant enzymes.
The synthesis of such an analog would likely follow a chemo-enzymatic approach, where the chemically synthesized this compound is phosphorylated at the anomeric position and subsequently coupled to a nucleoside monophosphate.
Regiospecific and Stereoselective Synthetic Considerations in this compound Chemistry
The synthesis of this compound and its derivatives requires careful control of regioselectivity and stereoselectivity. The inherent chirality of the ribose scaffold necessitates the use of stereoselective reactions to ensure the correct configuration of the final product.
Regioselectivity: The primary focus for the synthesis of this compound is the selective functionalization of the 5-position. The use of protecting groups for the other hydroxyl groups is a standard strategy to achieve this. The selective deprotection of the 5-hydroxyl group, if all hydroxyls are initially protected, is also a viable approach.
Stereoselectivity: Maintaining the stereochemistry of the chiral centers in the ribose ring is paramount. The nucleophilic substitution at the 5-position typically proceeds with an inversion of configuration (SN2 mechanism). However, since the 5-position is not a chiral center in the starting ribose derivative, this is not a concern for the introduction of the thio-group. The stereochemistry of the ribose ring itself must be preserved throughout the synthetic sequence by using mild reaction conditions and appropriate protecting groups.
For the synthesis of more complex analogs, such as glycosides of this compound, stereoselective glycosylation methods would be employed to control the configuration of the anomeric center.
Advanced Techniques for Compound Purification and Characterization in Research Contexts
The purification and characterization of this compound and its derivatives rely on a combination of modern analytical techniques.
Purification:
Flash Chromatography: This is a standard technique for the purification of organic compounds. For fluorinated molecules, fluorous solid-phase extraction (F-SPE) can be a highly effective method. This technique utilizes a stationary phase with high fluorine content, which selectively retains fluorinated compounds.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the final purification of the target compound and its analogs. The choice of the column and mobile phase is dependent on the polarity of the molecule.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for the structural elucidation of this compound. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl and C-S bonds.
Chiroptical Methods: Techniques like optical rotation and circular dichroism can be used to confirm the stereochemical integrity of the chiral centers in the ribose moiety.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained |
| ¹H NMR | Proton environment, coupling constants, stereochemistry |
| ¹³C NMR | Carbon skeleton and chemical shifts |
| ¹⁹F NMR | Presence and environment of the CF₃ group |
| HRMS | Exact mass and elemental formula |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, C-S) |
Enzymology and Molecular Interactions of 5 Trifluoromethylthioribose
Interplay with 5-Methylthioribose (MTR) Kinase
5-Trifluoromethylthioribose (TFMTR) is a synthetic analog of 5-methylthioribose (MTR) that exhibits significant interactions with MTR kinase, a key enzyme in the methionine salvage pathway present in many microorganisms and plants, but not in mammals. nih.gov This metabolic difference makes MTR kinase a compelling target for the development of novel antimicrobial agents. nih.govnih.gov The interaction of TFMTR with MTR kinase is multifaceted, acting as both a potent inhibitor and a substrate, which ultimately leads to cytotoxicity in organisms that possess this enzyme.
Detailed kinetic studies have revealed that this compound is a potent competitive inhibitor of MTR kinase from Klebsiella pneumoniae. nih.gov In this mode of inhibition, TFMTR directly competes with the natural substrate, MTR, for binding to the enzyme's active site. The inhibitory potency of TFMTR is quantified by its inhibition constant (Kᵢ), which has been determined to be approximately 7 µM. nih.gov This value indicates a strong affinity of the inhibitor for the enzyme. The competitive nature of the inhibition implies that TFMTR binds to the same site as MTR, preventing the phosphorylation of the natural substrate and thereby disrupting the methionine salvage pathway.
Interactive Data Table: Kinetic Inhibition Data for MTR Kinase
| Compound | Enzyme Source | Inhibition Type | Kᵢ (µM) |
| This compound | Klebsiella pneumoniae | Competitive | ~7 |
Paradoxically, in addition to being a competitive inhibitor, this compound also serves as a substrate for MTR kinase. nih.gov The enzyme catalyzes the phosphorylation of TFMTR, a crucial step for its subsequent toxic effects. The Michaelis constant (Kₘ) for TFMTR as a substrate for K. pneumoniae MTR kinase is 1.7 µM. nih.gov This low Kₘ value is noteworthy as it is significantly lower than the Kₘ for the natural substrate MTR (12.2 µM), indicating that MTR kinase has a higher affinity for TFMTR than for MTR. nih.govnih.gov This high affinity ensures that even at low concentrations, TFMTR is efficiently phosphorylated by the enzyme. This phosphorylation is the first step in a process of "lethal synthesis," where the cell's own metabolic machinery converts the compound into a toxic product. nih.gov
Interactive Data Table: Substrate Kinetics for MTR Kinase
| Substrate | Enzyme Source | Kₘ (µM) |
| This compound | Klebsiella pneumoniae | 1.7 |
| 5-Methylthioribose (MTR) | Klebsiella pneumoniae | 12.2 nih.gov |
| 5-Methylthioribose (MTR) | Rice (Oryza sativa) | 16.8 nih.gov |
While a crystal structure of MTR kinase in complex with this compound is not currently available, extensive structural studies of the enzyme, particularly from Bacillus subtilis and Arabidopsis thaliana, provide significant insights into the binding of this analog. nih.gov
The active site of MTR kinase is located in a cleft between two lobes of the protein and possesses several key features that are crucial for substrate recognition and catalysis. nih.gov A catalytic HGD motif, containing a critical aspartate residue (Asp233 in B. subtilis), is responsible for polarizing the hydroxyl group of the ribose moiety to facilitate phosphoryl transfer. nih.gov
Ligand recognition is further mediated by a novel twin arginine motif (Arg340/Arg341 in B. subtilis) which specifically interacts with the ribose portion of the substrate. nih.gov A semi-conserved and flexible "W-loop" also plays a crucial role in regulating substrate specificity and binding. nih.gov The trifluoromethyl group of TFMTR is a bioisostere of the methyl group in MTR. It is hypothesized that TFMTR binds within this active site in a manner analogous to MTR, with the ribose moiety interacting with the twin arginine motif and the catalytic aspartate. The electronegative fluorine atoms of the trifluoromethyl group likely alter the electronic properties of the sulfur atom, which may influence its interaction with residues within the active site.
Unlike many other protein kinases that undergo significant conformational changes, such as lobe closure upon substrate binding, MTR kinase appears to have a more rigid structure. nih.gov Structural studies suggest that no major lobe closure occurs when MTR binds. nih.gov However, the W-loop exhibits considerable flexibility, which is thought to be important for accommodating various substrate analogs, including TFMTR. The disordered nature of this loop in some crystal structures suggests it can adopt different conformations to allow entry of ligands into the active site. The binding of TFMTR, with its bulkier trifluoromethyl group, likely induces localized conformational adjustments within this flexible W-loop to facilitate its accommodation within the active site. These subtle dynamic changes are critical for the enzyme's ability to bind and process a range of substrate analogs.
Structural Elucidation of this compound Binding to MTR Kinase
Interactions with Other Enzymes in the Methionine Recycling Pathway
The potent biological activity of this compound is not solely due to its interaction with MTR kinase. Its toxicity is amplified as its phosphorylated product is further metabolized by the downstream enzymes of the methionine salvage pathway. nih.gov After being converted to this compound-1-phosphate by MTR kinase, this product serves as a substrate for the subsequent enzymes in the pathway. This metabolic conversion is thought to lead to the formation of highly toxic compounds, such as trifluoromethionine (B1219614) or carbonothioic difluoride. nih.gov Therefore, the enzymes downstream of MTR kinase also interact with the metabolite of TFMTR, perpetuating a cascade of "lethal synthesis" that ultimately disrupts cellular function and leads to cell death in susceptible organisms.
Influence on Methylthioadenosine (MTA) Nucleosidase Activity
This compound (TFMTR) is an analog of 5-methylthioribose (MTR), a key intermediate in the methionine salvage pathway. nih.gov This pathway is crucial for recycling methionine from metabolites like 5'-methylthioadenosine (MTA). The first step in this pathway in many organisms involves the cleavage of MTA by MTA nucleosidase (also known as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase, or MTN) to produce MTR and adenine (B156593). nih.govhawaii.edu
| Enzyme | Organism | Substrate | Km (µM) |
| MTA/SAH Nucleosidase | Klebsiella pneumoniae | MTA | 8.7 |
Kinetic and Mechanistic Studies with Downstream Methionine Salvage Enzymes
The primary mechanism of action for this compound is believed to involve its interaction with downstream enzymes in the methionine salvage pathway, particularly 5-methylthioribose kinase (MTR kinase). nih.govnih.gov MTR kinase is the enzyme that phosphorylates MTR, the step following its production by MTA nucleosidase. It is hypothesized that TFMTR acts as a substrate for MTR kinase, which converts it into a phosphorylated intermediate. nih.gov This intermediate is then further processed by the subsequent enzymes of the methionine salvage pathway, leading to the formation of toxic metabolites such as trifluoromethionine or carbonothioic difluoride. nih.gov
This conversion into toxic products is a key aspect of TFMTR's biological activity. The dependence on the methionine salvage pathway for this toxic conversion has been demonstrated in studies where blocking the alternative, de novo methionine synthesis pathway increases the synergistic inhibitory effect of TFMTR on the growth of K. pneumoniae. nih.govnih.gov
Kinetic parameters for the interaction of MTR kinase with its natural substrate have been determined. For MTR kinase purified from K. pneumoniae, the Km for MTR is 12.2 µM. nih.gov While specific kinetic data (like Km or kcat) for TFMTR with MTR kinase are not detailed in the provided research, its potent biological effects suggest that it is an efficient substrate for the enzyme, leading to the effective synthesis of toxic products. nih.govnih.gov
| Enzyme | Organism | Substrate | Km (µM) |
| MTR Kinase | Klebsiella pneumoniae | MTR | 12.2 |
Broader Molecular Recognition and Binding Dynamics with Biological Macromolecules
Assessment of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)
The interaction of this compound with protein targets is governed by a variety of non-covalent forces. nih.govspectroscopyonline.com The molecule's structure, featuring a ribose sugar and a trifluoromethylthio group, allows for a range of interactions that contribute to its binding affinity and specificity.
Hydrogen Bonding: The ribose moiety of TFMTR contains multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. youtube.comlibretexts.org These groups can form strong, directional hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site of target enzymes like MTR kinase.
Halogen Bonding: The trifluoromethyl (-CF3) group introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. nih.govnih.gov While more common for heavier halogens, fluorine can participate in such interactions, which could play a role in the specific recognition of TFMTR by its target proteins. rsc.org
Van der Waals Forces: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density. fiveable.mequora.com The entire TFMTR molecule, particularly the trifluoromethyl group, contributes to van der Waals interactions. nih.gov Although individually weak, the cumulative effect of these forces across the molecule's surface can significantly enhance the stability of the ligand-protein complex, especially in well-fitting, sterically complementary binding pockets. fiveable.mecas.cn
| Interaction Type | Key Functional Group on TFMTR | Potential Protein Partner Residues |
| Hydrogen Bonding | Ribose -OH groups | Ser, Thr, Asp, Glu, Asn, Gln, Main-chain C=O and N-H |
| Halogen Bonding | Trifluoromethyl (-CF3) | Main-chain C=O, Asp, Glu, Ser, Thr |
| Van der Waals Forces | Entire molecule, especially -CF3 | Aliphatic and aromatic residues (e.g., Ala, Val, Leu, Ile, Phe, Tyr) |
Computational Modeling of Ligand-Protein Complexes
Computational modeling provides powerful tools to investigate the binding of small molecules like this compound to their protein targets at an atomic level. nih.govnih.gov These methods can elucidate the specific interactions that determine binding affinity and specificity, guiding the design of new therapeutic agents.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein receptor. For TFMTR, docking simulations could be used to model its binding pose within the active site of MTR kinase. Such models would reveal the specific hydrogen bonds, potential halogen bonds, and van der Waals contacts that stabilize the complex, explaining how the enzyme recognizes this MTR analog.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the TFMTR-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. By simulating the movement of atoms, MD can help to understand the strength and lifetime of the non-covalent interactions identified in docking studies and refine the understanding of the binding mechanism. nih.gov These computational approaches are invaluable for characterizing the molecular basis of TFMTR's activity and for the rational design of more potent and selective enzyme inhibitors.
Mechanistic Investigations of 5 Trifluoromethylthioribose in Cellular Processes
Elucidation of Methionine Salvage Pathway Perturbation
The primary mechanism through which 5-Trifluoromethylthioribose (TFMTR) exerts its cellular effects is by targeting the methionine salvage pathway. This pathway is crucial for regenerating methionine from its metabolic byproducts, and its disruption can have significant consequences for cellular function, particularly in organisms that rely heavily on it.
Molecular Basis of Growth Inhibition in Methionine Kinase-Containing Pathogens
This compound is an analog of 5-methylthioribose (MTR), a key intermediate in the methionine salvage pathway. The growth-inhibitory effects of TFMTR are particularly potent against pathogens that possess the enzyme 5-methylthioribose kinase (MTR kinase). This enzyme normally phosphorylates MTR, a critical step in its conversion back to methionine.
The molecular basis of growth inhibition lies in the ability of TFMTR to act as a substrate for MTR kinase. In pathogens such as Klebsiella pneumoniae, MTR kinase phosphorylates TFMTR, introducing it into the methionine salvage pathway. This action is believed to either inhibit the pathway directly or lead to the generation of toxic downstream metabolites, thereby perturbing the normal recycling of methionine and impeding cellular growth nih.gov. The dependence of these pathogens on the methionine salvage pathway makes them particularly vulnerable to analogs like TFMTR nih.gov.
Research has shown that the inhibitory effects of TFMTR can be enhanced when combined with inhibitors of de novo methionine synthesis. This synergistic activity suggests that by blocking the primary route of methionine production, the cell becomes more reliant on the salvage pathway, leading to an increased uptake and metabolism of TFMTR and, consequently, a greater production of its toxic byproducts nih.gov.
Proposed Conversion of this compound to Toxic Metabolites (e.g., Trifluoromethionine (B1219614), Carbonothioic Difluoride)
While the precise mode of action is still under investigation, a prominent hypothesis is that the toxicity of this compound stems from its conversion into harmful metabolites. Once TFMTR is phosphorylated by MTR kinase and enters the methionine salvage pathway, it is proposed to be further metabolized into compounds such as trifluoromethionine or carbonothioic difluoride nih.gov.
These resulting metabolites are thought to be the ultimate effectors of cellular toxicity. Trifluoromethionine, as a methionine analog, could be incorporated into proteins, leading to dysfunctional enzymes and structural proteins. Carbonothioic difluoride is a reactive molecule that could indiscriminately damage various cellular components. This biotransformation of a relatively benign precursor into highly toxic molecules within the target cell is a key aspect of TFMTR's proposed mechanism nih.gov.
Interference with Nucleic Acid Synthesis and Processing
The effects of this compound may extend to the fundamental processes of nucleic acid synthesis and metabolism. While direct evidence for some of these mechanisms is still emerging, the structural similarity of TFMTR to ribose, a core component of nucleic acids, suggests plausible pathways of interference.
Inhibition of Viral RNA Synthesis as a Chain Terminator (e.g., RNA-dependent RNA Polymerase)
Nucleoside and nucleotide analogs are a well-established class of antiviral agents that function as chain terminators during the synthesis of viral DNA or RNA nih.gov. These molecules, after intracellular phosphorylation to their triphosphate forms, can be incorporated by viral polymerases into the growing nucleic acid chain. Because they often lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation results in the premature termination of the chain nih.govnih.govresearchgate.net.
Given that this compound is a ribose derivative, it is plausible that it could be metabolized into a triphosphate form and subsequently act as a chain terminator for viral RNA-dependent RNA polymerase. This would represent a significant antiviral mechanism, effectively halting the replication of RNA viruses. However, while this mechanism is well-documented for other nucleoside analogs, direct experimental evidence specifically demonstrating that TFMTR functions as a chain terminator in viral RNA synthesis is not extensively detailed in the available literature.
Direct or Indirect Impact on Deoxyribonucleic Acid and Ribonucleic Acid Metabolism in Eukaryotic Cells
In eukaryotic cells, this compound has the potential to impact DNA and RNA metabolism through various direct and indirect routes. The perturbation of the methionine salvage pathway can indirectly affect nucleic acid metabolism. This pathway is linked to the production of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is essential for the methylation of DNA and RNA, processes that are critical for gene regulation and the proper functioning of RNA molecules. By disrupting methionine recycling, TFMTR could deplete the cellular pool of SAM, leading to aberrant methylation patterns and subsequent alterations in gene expression and nucleic acid stability.
Cellular Responses and Signaling Cascades Triggered by this compound Exposure (e.g., Induction of Apoptosis Pathways)
Exposure of cells to cytotoxic agents often triggers a cascade of cellular responses, including the activation of programmed cell death, or apoptosis. This is a highly regulated process that eliminates damaged or infected cells. While many chemotherapeutic agents, including some fluorinated compounds, are known to induce apoptosis, the specific cellular responses and signaling cascades triggered by this compound are not yet fully elucidated.
It is conceivable that the cellular damage caused by TFMTR, through the generation of toxic metabolites and potential interference with nucleic acid and protein synthesis, could activate intrinsic or extrinsic apoptosis pathways. For instance, the accumulation of dysfunctional proteins resulting from the incorporation of trifluoromethionine could lead to endoplasmic reticulum stress, a known trigger for apoptosis. Similarly, significant damage to DNA could activate p53-dependent apoptotic pathways. However, direct experimental evidence detailing the induction of specific apoptosis pathways, such as the activation of caspases, in response to TFMTR exposure is limited in the current scientific literature. Further research is needed to fully understand the downstream cellular signaling events that follow treatment with this compound.
Interactive Data Table: Research Findings on this compound
| Area of Investigation | Key Finding | Organism/System Studied | Proposed Mechanism |
| Methionine Salvage Pathway | Potent growth inhibition | Klebsiella pneumoniae | TFMTR is metabolized by MTR kinase, leading to pathway perturbation. |
| Methionine Salvage Pathway | Synergistic activity with inhibitors of de novo methionine synthesis | Klebsiella pneumoniae | Increased reliance on the salvage pathway enhances TFMTR's toxic effects. |
| Metabolism | Conversion to toxic metabolites | Inferred in MTR kinase-containing pathogens | Biotransformation to trifluoromethionine or carbonothioic difluoride. |
| Antiviral Activity (Hypothesized) | Potential for RNA chain termination | RNA viruses | Incorporation of metabolized TFMTR into viral RNA, halting synthesis. |
| Eukaryotic Cell Impact (Hypothesized) | Indirect effect on nucleic acid metabolism | Eukaryotic cells | Disruption of SAM production, leading to altered DNA/RNA methylation. |
Impact of 5 Trifluoromethylthioribose on Microbial and Plant Metabolism
Effects on Bacterial Methionine Metabolism and Recycling
5-Trifluoromethylthioribose (TFMTR), a synthetic analog of 5-methylthioribose (MTR), has been identified as a potent inhibitor of microbial growth by targeting the methionine salvage pathway. This pathway is crucial for recycling methionine, an essential amino acid, from metabolic byproducts.
Studies in Klebsiella pneumoniae and Other Methionine Salvage Pathway-Dependent Bacteria
Research has demonstrated that TFMTR has a significant inhibitory effect on the growth of Klebsiella pneumoniae, a bacterium that relies on the MTR kinase enzyme for its methionine salvage pathway. nih.gov TFMTR acts as a structural analog of MTR, the natural substrate for MTR kinase. nih.gov This allows it to interact with the pathway in a disruptive manner.
The proposed mechanism of action involves the conversion of TFMTR into toxic metabolites. It is believed that MTR kinase phosphorylates TFMTR, initiating a series of reactions within the salvage pathway that ultimately produce cytotoxic compounds such as trifluoromethionine (B1219614) or carbonothioic difluoride. nih.gov By exploiting an enzyme unique to certain microbes and plants, TFMTR provides a targeted approach to antimicrobial activity. nih.gov The compound not only inhibits the growth of K. pneumoniae in a dose-dependent manner, with 50% inhibition observed at nanomolar concentrations, but it also acts as a competitive inhibitor of the MTR kinase enzyme itself. nih.gov
Synergistic Biochemical Effects with Inhibitors of de novo Methionine Biosynthesis
The antimicrobial efficacy of this compound is significantly enhanced when used in combination with inhibitors of the de novo methionine biosynthesis pathway. This synergistic relationship stems from the dual pathways bacteria can use to obtain methionine: creating it from scratch (de novo synthesis) or recycling it (salvage pathway).
When the de novo synthesis pathway is blocked by inhibitors, bacteria become more reliant on the methionine salvage pathway to meet their metabolic needs. This increased dependence on the salvage pathway leads to a greater uptake and processing of TFMTR, resulting in an amplified production of its toxic byproducts. Studies have shown that three distinct inhibitors of de novo methionine synthesis—1,2,4-triazole, azaserine, and propargylglycine (B1618536)—exhibit a synergistic effect with TFMTR in curbing the growth of K. pneumoniae.
| Inhibitor of de novo Methionine Synthesis | Resulting Effect with TFMTR |
| 1,2,4-Triazole | Synergistic inhibition of K. pneumoniae growth |
| Azaserine | Synergistic inhibition of K. pneumoniae growth |
| Propargylglycine | Synergistic inhibition of K. pneumoniae growth |
Transcriptomic and Proteomic Responses to this compound
Currently, there is a limited amount of publicly available research specifically detailing the global transcriptomic and proteomic responses of bacteria to this compound exposure. While the biochemical mechanism targeting the methionine salvage pathway is established, comprehensive studies analyzing the resulting changes in gene and protein expression are not yet prevalent in scientific literature. Such analyses would be invaluable for a deeper understanding of the broader cellular response, including potential stress responses, resistance mechanisms, and off-target effects. This represents a key area for future research to fully elucidate the impact of TFMTR on bacterial physiology.
Influence on Plant Methionine Salvage Pathway
In plants, the methionine salvage pathway, also known as the Yang Cycle, is essential for regenerating methionine from S-adenosylmethionine (SAM), a precursor for the biosynthesis of the plant hormone ethylene (B1197577) and polyamines. The enzyme MTR kinase is a critical component of this pathway in plants, as it is in certain bacteria.
Research on Arabidopsis thaliana MTR Kinase and its Functional Implications
Structural and functional studies of MTR kinase in the model plant Arabidopsis thaliana have provided significant insights into its role and potential as a target for agrochemicals. The structure of A. thaliana MTR kinase has been resolved, revealing a protein kinase fold similar to its bacterial counterparts but with distinct features, such as a more shielded active site.
The absence of an MTR kinase homolog in mammals makes it an attractive target for the development of specific herbicides. Analogs of MTR, including TFMTR, can selectively inhibit the growth of organisms that depend on this enzyme. Research using T-DNA insertion mutants in Arabidopsis has been employed to study the functional consequences of disrupting the MTR kinase gene, confirming its importance in the plant's metabolism.
| Organism | Enzyme | Key Structural Feature | Implication |
| Arabidopsis thaliana | MTR Kinase | More occluded active site compared to bacterial homolog | Potential for specific inhibitor design |
| Bacteria (e.g., B. subtilis) | MTR Kinase | Less shielded active site | Target for antibiotics |
| Humans | No MTR Kinase (uses MTA Phosphorylase) | Different metabolic pathway | Selective toxicity of MTR kinase inhibitors |
Potential Use as a Biochemical Probe for Plant Metabolic Regulation
The specific action of this compound on MTR kinase positions it as a valuable biochemical probe for investigating plant metabolic regulation. By selectively inhibiting a key step in the methionine salvage pathway, TFMTR and similar MTR analogs can be used to study the downstream effects on critical processes like ethylene and polyamine biosynthesis.
Understanding the structure of the A. thaliana MTR kinase allows for the structure-based design of more potent and specific inhibitors. These compounds can serve as tools to probe the intricate network of metabolic pathways connected to the Yang Cycle, helping to uncover regulatory mechanisms and the plant's response to metabolic stress. This knowledge can inform the development of novel herbicides or plant growth regulators whose effectiveness could potentially be modulated by nutrient availability in the environment.
Academic Research Applications of 5 Trifluoromethylthioribose Analogs
Development of Research Tools for Antimicrobial Studies
The unique metabolic pathways present in various microorganisms offer promising targets for the development of novel antimicrobial agents. Analogs of TFMTR have been instrumental as research tools in the exploration of these pathways, particularly the methionine salvage pathway.
Exploiting Methionine Salvage Pathway as a Drug Target in Pathogen Research
The methionine salvage pathway is essential for regenerating methionine from its metabolic byproducts. A key enzyme in this pathway in many microbes is MTR kinase. Human cells, however, utilize a different enzyme, MTA phosphorylase, for a similar metabolic step. This difference presents a strategic target for selective antimicrobial therapy.
Research has demonstrated that TFMTR, as an analog of MTR, can be a potent inhibitor of MTR kinase in organisms that possess this enzyme. By competitively inhibiting MTR kinase, TFMTR disrupts the methionine salvage pathway. Furthermore, TFMTR can also act as a substrate for MTR kinase, leading to its conversion into toxic metabolic products, such as trifluoromethionine (B1219614) or carbonothioic difluoride. This dual action of inhibition and conversion to toxic compounds makes TFMTR and its analogs powerful tools for studying and targeting the methionine salvage pathway in pathogens.
Application in Studies against Specific Pathogenic Microorganisms (e.g., Klebsiella pneumoniae, Protozoa)
The practical application of TFMTR as a research tool has been demonstrated in studies against specific pathogenic microorganisms, including the bacterium Klebsiella pneumoniae and various protozoa.
In studies involving Klebsiella pneumoniae, a significant opportunistic pathogen, TFMTR has shown potent inhibitory effects on its growth. Research has established that TFMTR acts as a dose-dependent inhibitor of this bacterium. The mechanism of action is believed to be the conversion of TFMTR into toxic metabolites via the pathogen's MTR kinase and the broader methionine salvage pathway. The synergistic effect of TFMTR with inhibitors of de novo methionine synthesis has also been observed, further highlighting the dependency of K. pneumoniae on the methionine salvage pathway and the potential of targeting it.
The utility of MTR analogs extends to antiprotozoal research. A distinct metabolic pathway for the degradation of 5'-methylthioadenosine (MTA) in several protozoa compared to human cells has been identified. This metabolic variance has been exploited through the synthesis of MTR analogs, which have demonstrated cytocidal effects against protozoa such as Plasmodium falciparum (the causative agent of malaria), Giardia lamblia, and Ochromonas malhamensis in in vitro studies. nih.gov In contrast, these compounds showed no adverse effects on cultured mammalian cells, underscoring their potential as selective antiprotozoal agents. nih.gov
| Pathogen | Compound Type | Finding |
| Klebsiella pneumoniae | 5-Trifluoromethylthioribose (TFMTR) | Potent, dose-dependent growth inhibition. |
| Plasmodium falciparum | Methylthioribose (MTR) Analog | Cytocidal effects observed in vitro. nih.gov |
| Giardia lamblia | Methylthioribose (MTR) Analog | Cytocidal effects observed in vitro. nih.gov |
| Ochromonas malhamensis | Methylthioribose (MTR) Analog | Cytocidal effects observed in vitro. nih.gov |
Exploration as Antiviral Research Compounds
Despite the promising results in antimicrobial research, a comprehensive review of available scientific literature did not yield specific studies on the application of this compound or its analogs as antiviral research compounds.
Mechanism-Based Antiviral Research Against RNA Viruses (e.g., Hepatitis C Virus, Influenza Virus)
There is no readily available research data to suggest that this compound analogs have been investigated for mechanism-based antiviral activity against RNA viruses such as the Hepatitis C virus or the Influenza virus.
Investigation of Broad-Spectrum Antiviral Potential in Model Systems
Similarly, searches of academic and research databases did not provide any evidence of investigations into the broad-spectrum antiviral potential of this compound analogs in any model systems.
Investigation in Anti-Cancer Research Models
Based on a thorough review of existing scientific literature, there is no indication that this compound or its analogs have been investigated in anti-cancer research models. Current research on this compound and its related analogs appears to be exclusively focused on their antimicrobial properties.
Inhibition of Uncontrolled Cellular Proliferation in Cancer Cell Lines for Research Purposes
There is no publicly available academic research or data to suggest that this compound or its analogs have been investigated for their ability to inhibit uncontrolled cellular proliferation in any cancer cell lines.
Advanced Methodological Approaches in 5 Trifluoromethylthioribose Research
Computational Biology and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Relationships of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.govmdpi.com In the context of 5-Trifluoromethylthioribose research, QSAR is instrumental in understanding the structure-function relationships of its analogs, guiding the rational design of new molecules with enhanced potency or selectivity. nih.gov
The process begins with the compilation of a dataset of this compound analogs with experimentally determined biological activities (e.g., enzyme inhibition constants). For each analog, a wide range of molecular descriptors are calculated, which quantify various aspects of the molecule's structure and properties. These can include:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule. mdpi.com
Steric Descriptors: Molecular weight, volume, surface area, and shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: LogP, which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecular structure.
Using statistical methods such as Multiple Linear Regression (MLR) or Principal Component Regression (PCR), a mathematical model is constructed that links a combination of these descriptors to the observed biological activity. nih.gov The validity and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques to prevent overfitting and ensure its applicability to new, untested compounds. plos.orgmdpi.comnih.gov This approach allows researchers to predict the activity of virtual analogs before undertaking costly chemical synthesis and biological testing. nih.gov
Table 1: Hypothetical QSAR Model for this compound Analogs This interactive table presents a hypothetical QSAR model for a series of analogs, correlating molecular descriptors with predicted biological activity.
| Analog | LogP (Hydrophobicity) | Molecular Volume (ų) | HOMO Energy (eV) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| Analog 1 | 1.2 | 250 | -9.5 | 10.5 | 10.2 |
| Analog 2 | 1.5 | 265 | -9.2 | 8.2 | 8.5 |
| Analog 3 | 1.0 | 240 | -9.8 | 15.1 | 14.8 |
| Analog 4 | 1.8 | 280 | -8.9 | 5.3 | 5.7 |
| Analog 5 | 1.3 | 255 | -9.4 | 9.8 | 9.9 |
Genetic and Proteomic Profiling
Transposon Mutagenesis and Forward Genetics for Resistance Mechanism Elucidation
Understanding the mechanisms by which cells or microorganisms develop resistance to a bioactive compound is critical for its development as a therapeutic agent. Transposon mutagenesis is a powerful genetic tool used to identify genes involved in specific biological processes, including drug resistance. wikipedia.org This technique involves the random insertion of a mobile genetic element, a transposon, into the genome of an organism. wikipedia.org These insertions can disrupt gene function, creating a large library of mutants, each with a potential loss-of-function mutation. researchgate.net
In the study of this compound, a library of transposon mutants can be screened for individuals that exhibit increased resistance to the compound's effects. nih.gov By identifying the specific gene that has been disrupted by the transposon in a resistant mutant, researchers can infer the gene's role in the compound's mechanism of action. nih.gov For instance, if the disrupted gene encodes a metabolic enzyme, it might suggest that the enzyme is required to activate this compound into its bioactive form. Conversely, if the disrupted gene encodes a transporter protein, its inactivation might prevent the compound from entering the cell. This forward genetics approach, which moves from a phenotype (resistance) to the causative gene, is an unbiased method for uncovering novel resistance pathways and cellular targets. nih.govnih.gov
Table 2: Hypothetical Genes Implicated in this compound Resistance via Transposon Mutagenesis This table lists hypothetical genes whose disruption could lead to resistance, as identified through a transposon mutagenesis screen.
| Gene ID | Gene Function | Proposed Resistance Mechanism |
| YfgL | Purine nucleoside phosphorylase | Failure to metabolize the pro-drug into its active form. |
| PtrA | ABC transporter permease | Decreased uptake of the compound into the cell. |
| MtrF | Target enzyme (e.g., a kinase) | Modification or loss of the direct molecular target. |
| RegX | Transcriptional regulator | Upregulation of an efflux pump or a metabolic bypass pathway. |
Global Gene Expression and Proteomic Analysis in Response to this compound Exposure
To obtain a comprehensive understanding of the cellular response to this compound, global analyses of gene expression (transcriptomics) and protein levels (proteomics) are employed. These approaches provide a snapshot of the dynamic changes occurring within a cell upon exposure to the compound. nih.gov
Global Gene Expression Analysis: Using techniques like RNA-sequencing (RNA-Seq), researchers can quantify the abundance of every messenger RNA (mRNA) transcript in a cell. By comparing the transcriptomes of cells treated with this compound to untreated control cells, it is possible to identify genes that are significantly up- or downregulated. frontiersin.orgnih.govplos.org This differential gene expression profile can reveal which cellular pathways and biological processes are affected by the compound, providing clues about its mechanism of action, off-target effects, and potential toxicity pathways. nih.govfrontiersin.org
Proteomic Analysis: Proteomics complements transcriptomics by directly measuring changes in protein levels. Using mass spectrometry-based techniques, such as tandem mass tagging (TMT), the abundance of thousands of proteins can be compared between treated and untreated samples. mdpi.commdpi.com Since proteins are the functional molecules of the cell, proteomic analysis can confirm whether changes in gene expression translate to changes in protein levels and can also identify post-translational modifications that are not visible at the transcript level. nih.govnih.gov
Table 3: Hypothetical Proteomic Changes in Response to this compound This interactive table shows examples of proteins whose expression levels might change upon exposure to the compound.
| Protein ID | Protein Name | Fold Change | Function | Implication |
| P12345 | Apoptosis regulator BAX | +3.5 | Apoptosis | Induction of programmed cell death. |
| Q67890 | Heat shock protein 27 | +2.8 | Stress Response | Cellular stress response activation. nih.gov |
| P54321 | Ribokinase | -4.2 | Nucleotide Metabolism | Disruption of the target pathway. |
| A1B2C3 | ABC transporter C4 | +5.1 | Efflux Pump | Potential resistance via active efflux. |
Advanced Biochemical and Biophysical Assays
High-Throughput Screening for Modulators of this compound Activity
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. nih.govnih.gov In the context of this compound, HTS can be used to identify "modulators"—compounds that either enhance (synergize with) or inhibit its effects. An HTS campaign requires the development of a robust and sensitive assay that generates a measurable signal (e.g., fluorescence, luminescence) in response to the activity of this compound. benthamscience.com
This assay is then used to screen a library that can contain tens of thousands of diverse small molecules. nih.gov The primary screening identifies "hits," which are compounds that produce a significant change in the assay signal. These hits undergo further validation and characterization to confirm their activity, determine their potency, and eliminate false positives. Identifying modulators can lead to the development of combination therapies or provide tool compounds to further probe the biological pathways affected by this compound. benthamscience.com
Table 4: Representative Data from a Hypothetical HTS Campaign for Modulators This table illustrates potential outcomes from an HTS screen designed to find enhancers of this compound activity.
| Compound ID | Compound Class | Primary Screen Signal (% of Control) | Confirmed Activity |
| HTS-001 | Flavonoid | 175% | Synergistic |
| HTS-002 | Alkaloid | 98% | Inactive |
| HTS-003 | Terpenoid | 192% | Synergistic |
| HTS-004 | Phenothiazine | 45% | Antagonistic |
| HTS-005 | Piperidine | 110% | Inactive |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
To fully characterize the interaction between this compound and its molecular target (e.g., an enzyme or receptor), biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. These label-free methods provide detailed quantitative information about the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of this compound is titrated into a sample cell containing its target protein. unizar.esharvard.edu The resulting heat changes are measured, allowing for the direct determination of key thermodynamic parameters:
Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.
Enthalpy Change (ΔH): The heat absorbed or released upon binding. harvard.edu
Entropy Change (ΔS): The change in the system's disorder upon binding.
Stoichiometry (n): The molar ratio of the ligand to the target in the complex. harvard.edu
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. researchgate.net In an SPR experiment, the target protein is immobilized on the sensor surface, and a solution containing this compound is flowed over it. The binding and subsequent dissociation are monitored over time. This allows for the determination of the kinetic parameters of the interaction:
Association Rate Constant (ka): The rate at which the complex forms.
Dissociation Rate Constant (kd): The rate at which the complex breaks apart.
Binding Affinity (KD): Can be calculated from the ratio of kd/ka. nih.gov
Table 5: Comparison of Biophysical Data from ITC and SPR for Target Binding This table provides a hypothetical comparison of the data obtained from ITC and SPR for the interaction of this compound with its target.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Information Provided |
| Binding Affinity (KD) | 150 nM | 145 nM | Strength of the interaction. |
| Association Rate (ka) | Not Measured | 2.5 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation. |
| Dissociation Rate (kd) | Not Measured | 3.6 x 10⁻² s⁻¹ | Rate of complex dissociation. |
| Enthalpy (ΔH) | -8.5 kcal/mol | Not Measured | Thermodynamic driving forces. |
| Entropy (ΔS) | +2.1 cal/mol·K | Not Measured | Thermodynamic driving forces. |
| Stoichiometry (n) | 1.05 | Not Measured | Binding ratio of ligand to target. |
Metabolomics Profiling to Elucida te Pathway Perturbations
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a powerful lens through which the biochemical effects of novel compounds can be scrutinized. In the context of this compound (tF5MTR) research, untargeted and targeted metabolomics approaches are invaluable for mapping the metabolic perturbations induced by this compound. By generating a snapshot of the metabolome, researchers can identify altered pathways, uncover mechanisms of action, and discover potential biomarkers.
The primary metabolic pathway anticipated to be affected by tF5MTR is the methionine salvage pathway (MSP). This pathway is crucial for regenerating methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis. It is hypothesized that tF5MTR, as an analog of 5-methylthioribose (MTR), an intermediate in the MSP, could be metabolized by the pathway's enzymes, leading to the formation of toxic metabolites such as trifluoromethionine (B1219614).
Metabolomics studies designed to investigate the impact of tF5MTR would typically involve exposing a biological system, such as a cancer cell line or a microbial culture, to the compound and comparing the resulting metabolic profile to that of an untreated control group. The use of advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allows for the detection and quantification of hundreds to thousands of metabolites.
Detailed Research Findings
While direct metabolomics studies on this compound are not extensively available in the public domain, we can infer the likely metabolic consequences based on studies of related compounds and inhibitors of the methionine salvage pathway. For instance, research on inhibitors of methylthioadenosine phosphorylase (MTAP), a key enzyme in the MSP, has demonstrated significant alterations in cellular metabolism. Inhibition of MTAP leads to the accumulation of its substrate, MTA, which in turn can affect multiple downstream pathways.
A hypothetical metabolomics study on tF5MTR-treated cancer cells might reveal the following perturbations:
Disruption of the Methionine Salvage Pathway: A primary and expected finding would be the accumulation of intermediates upstream of the metabolic step inhibited by tF5MTR or its metabolites, and a depletion of downstream products. For example, if tF5MTR is a substrate for MTR kinase, we might observe a decrease in metabolites further down the pathway toward methionine regeneration.
Alterations in Polyamine Metabolism: The MSP is intrinsically linked to polyamine synthesis through the consumption of S-adenosylmethionine (SAM) and the production of MTA. Perturbations in the MSP are therefore likely to impact the levels of polyamines such as putrescine, spermidine, and spermine, which are critical for cell growth and proliferation.
Impact on Central Carbon and Amino Acid Metabolism: Methionine is a crucial amino acid involved in numerous cellular processes, including protein synthesis and as the precursor for SAM, the universal methyl group donor. Disruption of methionine recycling could lead to broader changes in central carbon metabolism and the levels of other amino acids as the cell attempts to compensate for the metabolic block.
Perturbations in Nucleotide Metabolism: Adenine (B156593), salvaged from MTA by MTAP, is a key component of purine nucleotide biosynthesis. Interference with this process could impact the cellular energy charge (ATP levels) and the availability of building blocks for DNA and RNA synthesis.
These hypothetical findings can be illustrated through data tables representing the kind of results a metabolomics experiment would generate.
Interactive Data Table: Hypothetical Changes in Methionine Salvage Pathway Intermediates in Response to tF5MTR Treatment
| Metabolite | Fold Change (tF5MTR vs. Control) | p-value | Pathway Involvement |
| 5'-Methylthioadenosine (MTA) | 2.5 | <0.01 | Methionine Salvage |
| 5-Methylthioribose (MTR) | 0.8 | <0.05 | Methionine Salvage |
| Methionine | 0.6 | <0.01 | Methionine Salvage, Amino Acid Metabolism |
| S-Adenosylmethionine (SAM) | 0.7 | <0.05 | One-Carbon Metabolism, Polyamine Synthesis |
| Putrescine | 1.8 | <0.05 | Polyamine Metabolism |
| Spermidine | 1.5 | <0.05 | Polyamine Metabolism |
Interactive Data Table: Hypothetical Perturbations in Related Metabolic Pathways Following tF5MTR Exposure
| Metabolite | Fold Change (tF5MTR vs. Control) | p-value | Pathway Involvement |
| Adenosine Triphosphate (ATP) | 0.8 | <0.05 | Energy Metabolism, Nucleotide Metabolism |
| Glutathione | 0.7 | <0.05 | Oxidative Stress Response |
| Cysteine | 0.9 | >0.05 | Amino Acid Metabolism |
| Taurine | 1.2 | >0.05 | Amino Acid Metabolism |
| Glycine | 1.1 | >0.05 | Amino Acid Metabolism |
| Serine | 1.3 | <0.05 | Amino Acid Metabolism, One-Carbon Metabolism |
The data presented in these tables are illustrative and serve to demonstrate the type of quantitative information that can be obtained from a metabolomics study. The "Fold Change" indicates the direction and magnitude of the change in metabolite levels in tF5MTR-treated samples compared to controls, while the "p-value" signifies the statistical significance of this change.
Evolutionary and Comparative Studies of 5 Trifluoromethylthioribose Targets
Evolutionary Conservation of MTR Kinase and the Methionine Salvage Pathway across Diverse Organisms
A primary branching point in the evolution of the MSP is observed between animals and most other forms of life, including bacteria, archaea, fungi, and plants. nih.govresearchgate.net In bacteria and plants, the conversion of MTA to the key intermediate 5-methylthioribose-1-phosphate (MTR-1-P) is a two-step process. First, MTA nucleosidase hydrolyzes MTA to 5-methylthioribose (MTR), which is then phosphorylated by MTR kinase (MtnK). nih.govresearchgate.net In contrast, animals utilize a single enzyme, MTA phosphorylase (MTAP), which catalyzes the direct phosphorolysis of MTA to MTR-1-P and adenine (B156593) in one step. nih.govresearchgate.net Consequently, MTR kinase is a key enzyme in prokaryotes and plants but is evolutionarily absent in animals. nih.gov
Further diversity is evident in the adaptation of the pathway to different oxygen environments. The canonical, or "universal," MSP is aerobic, as it depends on a dioxygenase enzyme for a key step in the conversion of MTR-1-P to methionine. pnas.orgresearchgate.net However, various anaerobic MSPs have evolved, enabling organisms in anoxic environments to also salvage methionine. pnas.org For instance, the facultative anaerobe Rhodospirillum rubrum possesses an oxygen-independent pathway. researchgate.net The bacterium Rhodopseudomonas palustris demonstrates remarkable metabolic flexibility, employing two distinct aerobic MSPs, one of which results in the production of methanethiol. nih.gov The existence of these alternative pathways highlights the strong selective pressure to maintain sulfur-recycling capabilities under diverse environmental conditions.
Evolution has also shaped the pathway through gene fusion events. In the ciliate Tetrahymena thermophila, the genes for MTR kinase (mtnK) and the subsequent enzyme in the pathway, MTR-1-P isomerase (mtnA), are fused into a single gene. researchgate.net This organism also features a fusion of two other pathway genes, mtnB and mtnD. researchgate.net Such fusions can streamline metabolic processes by creating multifunctional enzymes. In contrast, some organisms like Escherichia coli lack a complete functional pathway, an evolutionary adaptation likely linked to its specific ecological niche where external sulfur sources may be more readily available. nih.gov
| Domain/Kingdom | Organism Example | MTA Nucleosidase + MTR Kinase Pathway | MTA Phosphorylase Pathway | Reference |
|---|---|---|---|---|
| Bacteria | Bacillus subtilis, Klebsiella pneumoniae | Present | Absent | nih.govnih.gov |
| Plants | Oryza sativa (Rice), Arabidopsis thaliana | Present | Absent | nih.gov |
| Animals | Homo sapiens | Absent | Present | nih.govresearchgate.net |
| Fungi | Saccharomyces cerevisiae | Absent | Present | researchgate.net |
Comparative Enzymology of 5-Trifluoromethylthioribose Interaction with Orthologous MTR Kinases
Direct enzymatic studies comparing the interaction of this compound with MTR kinase orthologs from diverse organisms are not detailed in the available literature. However, a comparative analysis of the kinetics and structure of these enzymes with their natural substrate, 5-methylthioribose (MTR), provides a framework for understanding the potential for differential inhibition.
MTR kinases from different species exhibit notable similarities in their affinity for MTR. The MTR kinase from the bacterium Klebsiella pneumoniae has a Michaelis constant (Km) for MTR of 12.2 µM. nih.gov Similarly, the OsMTK1 isozyme from rice (Oryza sativa) displays cooperative kinetics with a K₀.₅ value for MTR of 16.8 µM. nih.gov The comparable substrate affinities suggest that the active sites of these evolutionarily distant orthologs are well-conserved.
Structural studies of the MTR kinase from Bacillus subtilis provide insight into the molecular basis of substrate recognition. nih.gov The MTR binding site is formed by several key features, including a catalytic HGD motif, a novel twin arginine motif (Arg340/Arg341), and a semi-conserved "W-loop" that appears to regulate binding specificity. nih.gov The interaction of any substrate analog, such as this compound, would be dictated by the conservation of these specific residues. Variations in the amino acids of the W-loop or surrounding regions among orthologs could lead to differences in binding affinity and inhibitory potency.
The most significant point of comparison is the complete absence of an MTR kinase ortholog in mammals. nih.govnih.gov This evolutionary divergence means that compounds like this compound, designed to target MTR kinase, would have no corresponding target in human cells, making the enzyme a promising candidate for the development of selective antimicrobial agents. nih.govnih.gov
| Organism | Enzyme | Kinetic Constant (for MTR) | Value (µM) | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae (Bacteria) | MTR Kinase | Km | 12.2 | nih.gov |
| Oryza sativa (Plant) | OsMTK1 | K₀.₅ | 16.8 | nih.gov |
Analysis of Evolutionary Pressure and Adaptive Mechanisms in Response to Methionine Salvage Inhibition
The vital role of the methionine salvage pathway in detoxifying MTA and recycling sulfur exerts significant evolutionary pressure on organisms to maintain its function. pnas.org The inhibition of this pathway, particularly at the MTR kinase step in bacteria and plants, can be detrimental, a fact that underlies its potential as a target for antimicrobial drugs. nih.govnih.gov In response to this pressure, several adaptive mechanisms have evolved.
One primary adaptive strategy is the development of alternative or redundant pathways. The existence of distinct aerobic and anaerobic MSPs in facultative anaerobes like Rhodospirillum rubrum is a clear example of metabolic adaptation. pnas.orgresearchgate.net This allows the organism to salvage methionine regardless of oxygen availability, providing a survival advantage. The presence of multiple, functionally distinct aerobic pathways in Rhodopseudomonas palustris further underscores this principle of metabolic redundancy as an evolutionary response to ensure cellular homeostasis. nih.gov
A second adaptive mechanism involves the regulation of gene expression in response to environmental cues. In plants, the MSP is closely linked to sulfur metabolism. nih.gov Studies in rice (Oryza sativa) have shown that the genes encoding MTR kinase are strongly upregulated under conditions of sulfur starvation. nih.gov This regulatory response ensures that the salvage pathway is maximally active when external sulfur sources are scarce and recycling is most critical. Conversely, the pathway's non-essentiality under nutrient-replete conditions, as seen in Arabidopsis where an MTR kinase knockout shows no growth impairment with adequate sulfur, demonstrates that its importance is conditional. nih.gov This conditional essentiality allows the organism to conserve energy when the pathway is not needed.
Finally, the complete loss of a functional pathway in some species represents another form of evolutionary adaptation. nih.gov Organisms like E. coli that exist in environments where sulfur is typically abundant may have lost the selective pressure to maintain the MSP, leading to its degradation over evolutionary time. nih.gov This "use it or lose it" principle reflects an adaptation to a specific ecological niche where the metabolic cost of maintaining the pathway outweighs its benefits.
Q & A
Q. What ethical guidelines apply to handling this compound in live-animal studies?
- Methodological Answer: Follow NIH or institutional guidelines for humane endpoints, including maximum tolerable dose (MTD) pre-trials. Monitor for neurotoxicity (common in fluorinated compounds) using histopathology and behavioral assays. Ensure waste disposal complies with local regulations for fluorinated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
